molecular formula C19H14ClFN4O2S B2667191 3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223914-09-7

3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2667191
M. Wt: 416.86
InChI Key: VAFCCGCRIMWOGD-UHFFFAOYSA-N
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Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the potential of triazolopyrazine derivatives in the treatment of seizures. A study by J. Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolopyrazines, showing potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This study suggests that the 1,2,4-triazolopyrazine ring system can serve as a bioisostere of the purine ring for anticonvulsant activity, with certain derivatives exhibiting significant efficacy and safety profiles (J. Kelley et al., 1995).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated triazolo[4,3-a]pyrazin derivatives for their antibacterial and antifungal properties. For instance, C. S. Reddy et al. (2013) developed novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles with potent inhibitory activity against various Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antibacterial agents (C. S. Reddy et al., 2013).

Anticancer Activity

The anticancer properties of triazolopyrazine derivatives have also been explored. A study conducted in 2020 synthesized oxazolone scaffolds showing significant activity against human cancer cell lines, indicating the potential of these compounds in cancer treatment. Specifically, certain derivatives demonstrated notable efficacy against hepatocellular and colorectal carcinoma cell lines, suggesting their utility as chemotherapeutic agents (Biointerface Research in Applied Chemistry, 2020).

Quantitative Determination in Pharmaceutical Analysis

The development of quantification methods for triazolopyrazin derivatives as potential pharmaceutical agents has been reported. K. Netosova et al. (2021) detailed a study on the nonaqueous potentiometric titration method for quantifying a related compound, confirming its accuracy, precision, and linearity. This research underscores the importance of analytical methodologies in ensuring the quality and dosage accuracy of pharmaceuticals containing these compounds (K. Netosova et al., 2021).

Safety And Hazards

As for the safety and hazards, it’s important to note that while some triazolopyrimidines and thiadiazoles have beneficial pharmacological effects, they may also have potential side effects or toxicities. However, specific safety and hazard information for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is not available.


Future Directions

In terms of future directions, researchers continue to explore the synthesis and biological activities of triazolopyrimidines and thiadiazoles, with the aim of developing new drugs for the treatment of various diseases2. However, specific future directions for “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” are not available.


Please note that this information is based on general knowledge about triazolopyrimidines and thiadiazoles, and may not apply specifically to “3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one”. For more accurate information, further research and studies are needed.


properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O2S/c1-27-13-5-2-4-12(10-13)24-8-9-25-17(18(24)26)22-23-19(25)28-11-14-15(20)6-3-7-16(14)21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFCCGCRIMWOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=C(C=CC=C4Cl)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloro-6-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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